molecular formula C12H18O3 B1194662 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol CAS No. 2203-14-7

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

Cat. No. B1194662
CAS RN: 2203-14-7
M. Wt: 210.27 g/mol
InChI Key: SIBBGGADHQDMHI-UHFFFAOYSA-N
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Description

Introduction 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in different fields of chemistry.

Synthesis Analysis The synthesis of complexes using 4-tert-butyl-2,6-bis(hydroxymethyl)phenol involves reactions under specific conditions. For instance, its reaction with [TiO(acac)(2)] in protic solvents at elevated temperatures leads to the formation of dinuclear complexes, whereas tetranuclear complexes form when the reaction occurs at room temperature or in aprotic solvents (Glaser et al., 2004).

Molecular Structure Analysis This compound forms various complex structures depending on the reaction conditions. The molecular structure is characterized by strong Lewis acid Ti-IV bonds and covalent Ti-OBz bonds, indicating significant nucleophilic character in certain conditions. For example, in one study, a dinuclear complex exhibited a confacial bioctahedron structure with terminal nucleophilic phenylmethoxide ligands (Glaser et al., 2004).

Chemical Reactions and Properties 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol participates in various chemical reactions, forming complexes with different metals. These reactions are influenced by factors such as solvent type, temperature, and the presence of other compounds. For example, its reaction with iron in the presence of sodium hydroxide led to the formation of an iron complex with antiferromagnetic interactions (Glaser et al., 2004).

Physical Properties Analysis The physical properties of this compound and its complexes can be diverse, depending on their molecular structure. For instance, compounds like 2,6-bis(hydroxymethyl)-4-R-phenol derivatives have been investigated for their hydrogen-bonding networks, resulting in different sheet structures (Masci & Thuéry, 2002).

Chemical Properties Analysis Its chemical properties, including reactivity and stability, vary based on the specific conditions under which it is synthesized and the resulting molecular structure. For instance, its complexes with metals like zinc and iron exhibit unique chemical properties, such as specific coordination environments and magnetic susceptibilities (Glaser et al., 2004).

Scientific Research Applications

Allergenic Properties in Phenolic Resins

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol has been identified as a contact allergen in phenolic resins used in ink formulations. This compound, along with 2‐hydroxy‐5‐tert‐butyl benzylalcohol, contributed to acute contact dermatitis following direct skin exposure to the ink from a marking pen, indicating its allergenic potential in certain applications (Hagdrup et al., 1994).

Inhibition of Sarcoplasmic Reticulum Enzymes

The compound exhibits properties as an inhibitor of the Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum. This suggests potential applications in studying muscle physiology or drug development targeting sarcoplasmic reticulum functions (Sokolove et al., 1986).

Role in Iron Complex Synthesis

It is used in synthesizing iron complexes, like a tetra-anionic dinuclear complex and a neutral decanuclear complex. These complexes demonstrate antiferromagnetic interactions and potential applications in materials science, particularly in magnetic materials and coordination chemistry (Glaser et al., 2004).

Application in Titanium Complex Synthesis

The compound is instrumental in synthesizing titanium complexes with potential applications in catalysis and materials chemistry. It helps form complexes with unique structures and properties, indicative of its versatility in coordination chemistry (Glaser et al., 2004).

Safety And Hazards

This compound is classified as an irritant . It’s always important to handle chemical substances with care, following safety guidelines and wearing appropriate personal protective equipment.

properties

IUPAC Name

4-tert-butyl-2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBBGGADHQDMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176497
Record name 2,6-Bis(hydroxymethyl)-4-tert-butylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

CAS RN

2203-14-7
Record name 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2203-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(hydroxymethyl)-4-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(hydroxymethyl)-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g sodium hydroxide were dissolved in approximately 1.2 liters of water, and 150 g of 4-tert-butylphenol were added to this solution. The mixture was stirred and gently heated until the phenol dissolved. The solution was then cooled to ambient temperature. Aqueous formaldehyde (175 ml, 37 percent) was added, and the solution was stirred for four to six days at ambient temperature. Concentrated hydrochloric acid (110 ml) was added, upon which a two-phase system forms. A yellow, oily organic phase was isolated and washed with three 500 ml portions of water. Chloroform (700 ml) and 500 ml of water were added to this organic oil and the mixture was stirred. The organic phase was isolated and dried over 100 g of anhydrous magnesium sulphate. Evaporation and cooling of the chloroform solution yielded a mixture of white crystals and oil. The addition of 50-100 ml of chloroform and filtration yielded a white crystalline product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
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0 (± 1) mol
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reactant
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175 mL
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reactant
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Quantity
110 mL
Type
reactant
Reaction Step Five
Quantity
75 (± 25) mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

200 grams (1.331 moles) of para-t-butylphenol and 400 ml. of water were placed in a 2-liter, 3-neck, round bottom flask fitted with a thermometer, a stirrer and a dropping funnel. The flask was placed in a water bath, the contents stirred and 106.6 grams (1.331 moles) of 50% aq. NaOH added. The temperature of the resulting slurry was adjusted to 30° C. (by cooling) and 227 grams (~2.8 moles) of 37% formalin added. The mixture was heated to 60° C. and stirred at that temperature for 4 hours. It was then cooled to 35° C. and 444 ml. (1.331 moles) of 3 N aq. HCl were added. Enough dilute acetic acid was then added to make the mixture just acid. 100 ml. of chloroform was stirred in and the phases allowed to separate. The chloroform layer, containing essentially all of the product resin, was removed, washed once with water, dried by azeotropic distillation and stripped in vacuo. 276 grams (99% yield) of the title product was obtained as a resinous residue which crystallized on standing; equivalent wt. 220 grams per phenolic --OH (vs 212, theoretical).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
106.6 g
Type
reactant
Reaction Step Two
Quantity
227 g
Type
reactant
Reaction Step Three
Name
Quantity
1.331 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Glaser, T Lügger, RD Hoffmann - European Journal of …, 2004 - Wiley Online Library
The reaction of 4-tert-butyl-2, 6-bis (hydroxymethyl) phenol (H3L) with FeIII ions in methanol in the presence of an excess of NaOH afforded the tetra-anionic dinuclear complex Na4 [(HL…
T Glaser, I Liratzis, T Lügger… - European Journal of …, 2004 - Wiley Online Library
Abstract Treatment of 4‐tert‐butyl‐2,6‐bis(hydroxymethyl)phenol (H 3 L) with [TiO(acac) 2 ] in protic solvents at elevated temperatures leads to the formation of the dinuclear complex (Et …
E Zimerson, M Bruze - Contact dermatitis, 2002 - Wiley Online Library
Contact allergy to p‐tert‐butylphenol formaldehyde resin (PTBP‐F‐R) is not rare. This resin consists of a large number of substances, most of which are still unknown. For diagnostic …
Number of citations: 11 onlinelibrary.wiley.com
E Zimerson, M Bruze - American Journal of Contact Dermatitis, 2002 - liebertpub.com
Background: p-tert-Butylphenol-formaldehyde resin (PTBPFR) is a contact allergen that is included in most standard patch test series. This resin consists of a large number of …
Number of citations: 15 www.liebertpub.com
E Zimerson, Ö Sörensen, M Bruze - Exogenous Dermatology, 2002 - karger.com
Allergy to p-tert-butylphenol formaldehyde resin (PTBP-FR) is not rare. More knowledge about the sensitizers in the resin can contribute to the development of diagnosis and prevention. …
Number of citations: 6 karger.com
VA Tuskaev, SC Gagieva, VS Bogdanov… - Applied …, 2021 - Wiley Online Library
The coordination chemistry of a new compartmental ligand 2,6‐(bis‐CF 3 ‐carbinol)‐4‐tert‐butylphenol with Ti(IV) and Zr(IV) has been studied. The structures of Al, Ti, and Zr …
Number of citations: 5 onlinelibrary.wiley.com
M Avenel‐Audran, A Goossens, E Zimerson… - Contact …, 2003 - Wiley Online Library
Three cases of allergic contact dermatitis localized to the sites of electrocardiograph‐monitoring electrodes are reported. All patients had positive patch tests to both the gel and the …
Number of citations: 81 onlinelibrary.wiley.com
K Tsubaki, T Otsubo, K Tanaka, K Fuji… - The Journal of Organic …, 1998 - ACS Publications
Hexahomooxacalix[3]arenes 1 bearing different substituents on their upper rim were synthesized from the corresponding linear trimers 2 by the acid-catalyzed cyclization. The X-ray …
Number of citations: 58 pubs.acs.org
B Stenberg, M Bruze, E Zimerson - Contact Dermatitis, 2015 - Wiley Online Library
Background In a population study using TRUE Test® , we noted late reactions to p‐tert ‐butylphenol‐formaldehyde resin ( PTBP‐FR ) in 0.5% of subjects tested. Objectives In order to …
Number of citations: 6 onlinelibrary.wiley.com
Y Fukazawa, K Yoshimura, S Sasaki, M Yamazaki… - Tetrahedron, 1996 - Elsevier
The conformational analysis of title compounds using X-ray crystallographic analysis and molecular mechanics calculations is presented. The (u,u,d) conformer is the most stable …
Number of citations: 15 www.sciencedirect.com

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